1,4-Bis[methoxy(diphenyl)methyl]benzene

Catalog No.
S707102
CAS No.
68883-10-3
M.F
C34H30O2
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[methoxy(diphenyl)methyl]benzene

CAS Number

68883-10-3

Product Name

1,4-Bis[methoxy(diphenyl)methyl]benzene

IUPAC Name

1,4-bis[methoxy(diphenyl)methyl]benzene

Molecular Formula

C34H30O2

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C34H30O2/c1-35-33(27-15-7-3-8-16-27,28-17-9-4-10-18-28)31-23-25-32(26-24-31)34(36-2,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3

InChI Key

ROEBBJFBTLFGDS-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)OC

1,4-Bis[methoxy(diphenyl)methyl]benzene, with the molecular formula C34H30O2C_{34}H_{30}O_{2} and a molecular weight of 510.60 g/mol, is an organic compound characterized by its unique structure that features two methoxy(diphenyl)methyl groups attached to a benzene ring. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry. Its structure can be represented as follows:

C6H4[C6H5C(OCH3)]2\text{C}_{6}\text{H}_{4}[\text{C}_{6}\text{H}_{5}\text{C}(OCH_{3})]_{2}

The presence of methoxy groups enhances its solubility and reactivity, making it a versatile compound for chemical synthesis and research.

  • There is no information available regarding a biological role or mechanism of action.
  • Safety information is not available. However, based on the structure, some general hazards can be predicted:
    • The aromatic rings suggest potential carcinogenicity [].
    • Organic solvents containing methoxy groups can be irritants [].
Typical of aromatic compounds. Common reactions include:

  • Electrophilic Aromatic Substitution: The electron-donating methoxy groups can activate the aromatic ring, making it more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The methoxy groups can also undergo nucleophilic substitution reactions under appropriate conditions.
  • Oxidation: The compound may be oxidized to form corresponding carbonyl derivatives.

These reactions are essential for the synthesis of derivatives and analogs that may possess enhanced biological activity or improved material properties.

Several synthetic pathways have been developed for the preparation of 1,4-Bis[methoxy(diphenyl)methyl]benzene:

  • Direct Methoxylation: This method involves the reaction of diphenylmethanol with methanol in the presence of an acid catalyst to introduce methoxy groups.
  • Grignard Reaction: The use of Grignard reagents can facilitate the formation of the desired bis(methoxy) compound through nucleophilic addition to appropriate carbonyl precursors.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be employed to construct the biphenyl framework before introducing the methoxy substituents.

These methods highlight the compound's synthetic versatility and potential for modification.

1,4-Bis[methoxy(diphenyl)methyl]benzene has several applications across different fields:

  • Materials Science: It can be utilized as a building block for polymers or as a modifier in composite materials due to its structural properties.
  • Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly in creating anti-inflammatory or antioxidant agents.
  • Organic Electronics: The compound may find use in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic properties.

Interaction studies involving 1,4-Bis[methoxy(diphenyl)methyl]benzene focus on its binding affinity with various biological macromolecules. Preliminary data indicate that this compound may interact with proteins involved in oxidative stress responses. Further research is necessary to elucidate specific binding sites and interaction mechanisms.

Several compounds share structural similarities with 1,4-Bis[methoxy(diphenyl)methyl]benzene. These include:

  • 1,4-Bis(methoxymethyl)benzene: Lacks diphenyl groups but shares similar methoxymethyl substituents.
  • Benzophenone derivatives: These compounds exhibit similar aromatic characteristics but differ in functional groups.
  • Diphenylmethanol: A simpler structure that lacks methoxy groups but retains the diphenyl framework.
Compound NameStructure TypeUnique Features
1,4-Bis(methoxymethyl)benzeneSimple bis(methoxymethyl) structureNo diphenyl groups
Benzophenone derivativesAromatic ketonesVarying functional groups
DiphenylmethanolSimple diphenyl alcoholNo methoxy substituents

The uniqueness of 1,4-Bis[methoxy(diphenyl)methyl]benzene lies in its dual functionality provided by both methoxy and diphenylmethyl groups, which enhance its reactivity and potential applications compared to these similar compounds.

XLogP3

7.6

Wikipedia

1,1',1'',1'''-[1,4-Phenylenebis(methoxymethanetriyl)]tetrabenzene

Dates

Modify: 2023-08-15

Explore Compound Types